![molecular formula C7H7NO2S B2674566 5-Cyclopropyl-1,3-thiazole-4-carboxylic acid CAS No. 1701968-49-1](/img/structure/B2674566.png)
5-Cyclopropyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound . It has a molecular weight of 169.2 . The compound is typically in powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring which bears a carboxylic acid group . The InChI code for the compound is 1S/C7H7NO2S/c9-7(10)5-6(4-1-2-4)11-3-8-5/h3-4H,1-2H2,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 169.2 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Cyclopropyl-1,3-thiazole-4-carboxylic acid derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. These derivatives have been utilized in the efficient access to thiazoline-4-carboxylates and cysteine derivatives, incorporating cyclopropyl groups, showcasing their value in creating compounds with potential biological activity (Nötzel et al., 2001). Additionally, their involvement in the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid further emphasizes their role in expanding the scope of medicinal chemistry and agricultural applications (Sharba et al., 2005).
Green Chemistry Synthesis
The derivatives of this compound have been explored in green chemistry approaches as well. For example, deep eutectic solvent (DES)-mediated multicomponent synthesis of 4-thiazolidinone-5-carboxylic acid demonstrates a sustainable, cost-effective, and environmentally friendly methodology for synthesizing heterocyclic compounds (Shaikh et al., 2022).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory properties of derivatives have been a significant area of study. The synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds illustrate the biological activities of these molecules, including their potential as herbicidal and fungicidal agents (Tian et al., 2009). Moreover, the exploration of thiazolyl-acetic acid derivatives for antimicrobial applications underscores the versatility of these compounds in developing new biocides and preservatives for commercial products (Shirai et al., 2013).
Advancements in Organic Synthesis
The role of this compound derivatives extends into advanced organic synthesis methodologies. Research on the electroreduction of a series of 2-benzoylamino-5-(1-cyano-2-arylvinyl)-1,3,4-thiadiazoles highlights the exploration of novel reaction mechanisms and the synthesis of cyclopentene carboxylic acid products (Fahmy et al., 1988).
Safety and Hazards
properties
IUPAC Name |
5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-6(4-1-2-4)11-3-8-5/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQLGMBKBYEDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1701968-49-1 |
Source
|
Record name | 5-cyclopropyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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